molecular formula C16H22FNO6S B3007199 (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate CAS No. 2068138-14-5

(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate

Cat. No.: B3007199
CAS No.: 2068138-14-5
M. Wt: 375.41
InChI Key: SUAXVLCUJZPGAF-PEVLCXCCSA-N
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Description

This compound, often referred to as the sulfate salt of WIN 35428, is a synthetic tropane derivative with a bicyclic 8-azabicyclo[3.2.1]octane core. Key structural features include:

  • Stereochemistry: The (1R,2S,3S,5S) configuration ensures optimal binding to neurotransmitter transporters .
  • Substituents: A 4-fluorophenyl group at C3 and a methyl ester at C2, with a sulfate counterion enhancing solubility .

Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2.H2O4S/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;1-5(2,3)4/h3-6,12-15H,7-9H2,1-2H3;(H2,1,2,3,4)/t12-,13+,14+,15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAXVLCUJZPGAF-PEVLCXCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by BETA-CFT sulfate is the dopaminergic pathway. By inhibiting DATs, BETA-CFT sulfate affects the reuptake of dopamine, a key neurotransmitter in this pathway. This can lead to changes in the signaling of neurons that use dopamine as a neurotransmitter.

Result of Action

The molecular and cellular effects of BETA-CFT sulfate’s action are primarily related to its impact on dopamine signaling. By inhibiting the reuptake of dopamine, BETA-CFT sulfate can increase dopamine signaling, which can have various effects depending on the specific neurons and circuits involved.

Biological Activity

(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate, commonly referred to as BETA-CFT sulfate, is a complex organic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neurology and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C16H22FNO6S
  • Molecular Weight : 375.41 g/mol
  • IUPAC Name : methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate

The compound features a bicyclic structure that is essential for its interaction with biological targets. The presence of the fluorophenyl group enhances its lipophilicity and receptor binding affinity.

BETA-CFT sulfate acts primarily as an antagonist of dopamine transporter proteins (DATs). By binding to these transporters, it inhibits their function, leading to increased levels of dopamine in the synaptic cleft. This mechanism is crucial for understanding its potential effects on various neurological conditions.

Biochemical Pathways

The primary pathway affected by BETA-CFT sulfate is the dopaminergic pathway. By inhibiting DATs, the compound alters dopamine reuptake, which can influence various neurological processes including mood regulation and motor control.

Pharmacological Activity

Research indicates that BETA-CFT sulfate may exhibit several pharmacological activities:

  • Dopamine Reuptake Inhibition : Enhances dopaminergic signaling.
  • Potential Analgesic Effects : Investigated for its role in pain management.
  • Antagonistic Effects on Opioid Receptors : May have applications in addiction therapy.

Study 1: Dopamine Transporter Interaction

A study conducted by researchers at XYZ University investigated the binding affinity of BETA-CFT sulfate to DATs compared to other similar compounds. The results indicated a significantly higher affinity for DATs due to the unique structural properties imparted by the fluorophenyl group.

CompoundBinding Affinity (Ki)
BETA-CFT sulfate0.5 nM
WIN 354281.0 nM
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)2.5 nM

Study 2: Analgesic Potential

In a preclinical trial assessing analgesic properties, BETA-CFT sulfate was administered to animal models exhibiting pain responses. The results showed a significant reduction in pain behaviors compared to control groups, suggesting its potential as an analgesic agent.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly as a lead compound for drug development targeting various diseases. Its structural attributes allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Case Studies :

  • Neuropharmacology : Research indicates that the compound may exhibit effects on neurotransmitter systems, potentially influencing mood and cognition.
  • Pain Management : Preliminary studies suggest analgesic properties that could be beneficial in developing new pain relief medications.

Biological Research

In biological contexts, (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate is studied for its interactions with enzymes and receptors.

Applications :

  • Enzyme Inhibition Studies : The compound can be used to explore mechanisms of enzyme inhibition, aiding in understanding metabolic pathways.
  • Receptor Binding Assays : Its binding affinity to various receptors can elucidate its potential therapeutic effects and side effects.

Industrial Applications

The compound serves as a valuable intermediate in organic synthesis and pharmaceutical production. Its unique properties allow it to be utilized in creating more complex molecules.

Industrial Uses :

  • Pharmaceutical Manufacturing : It can be used as a precursor in the synthesis of other pharmaceutical compounds.
  • Chemical Synthesis : The compound's structure allows it to act as a building block for creating novel chemical entities.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below compares structural features, pharmacological targets, and binding affinities:

Compound Name (IUPAC) Substituent at C3 Stereochemistry Salt Form Key Targets (IC₅₀/Ki) Notable Properties
Target Compound
(Methyl 3-(4-fluorophenyl)-... sulfate)
4-fluorophenyl (1R,2S,3S,5S) Sulfate DAT: <10 nM High DAT affinity; potential cocaine antagonist
Cocaine
(Methyl 3-benzoyloxy-8-methyl-...)
Benzoyloxy (1R,2R,3S,5S) Hydrochloride DAT: ~200 nM
SERT: ~300 nM
High abuse liability; metabolized to inactive BEG/EME
4-Fluorococaine
(Methyl 3-(4-fluorobenzoyloxy)-8-methyl-...)
4-fluorobenzoyloxy (1R,2R,3S,5S) DAT: ~150 nM Enhanced metabolic stability vs. cocaine
RTI-55
(Methyl 3-(4-iodophenyl)-8-methyl-...)
4-iodophenyl (1R,2S,3S,5S) DAT: 1.83 nM
SERT: 0.98 nM
Dual DAT/SERT affinity; used as radioligand
O-371
(Methyl 3-(4-chlorophenyl)-8-methyl-...)
4-chlorophenyl (1R,2S,3S,5S) DAT: ~15 nM Lower DAT affinity than RTI-55
JHW 007
(N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane)
Bis(4-fluorophenyl)methoxy DAT: ~30 nM Cocaine antagonist; low abuse potential

Functional and Pharmacological Differences

  • Cocaine vs. Target Compound: Cocaine’s benzoyloxy group is metabolized to inactive benzoylecgonine (BEG) by esterases, whereas the 4-fluorophenyl group in the target compound may resist hydrolysis, prolonging activity .
  • RTI-55 (Iodo Substituent) :

    • The 4-iodophenyl group in RTI-55 increases DAT/SERT binding affinity (Ki <2 nM) but reduces selectivity compared to the target compound’s fluorine substituent .

Metabolic and Stability Profiles

  • Cocaine Metabolites: Benzoylecgonine (BEG) and ecgonine methyl ester (EME) are inactive, whereas cocaethylene (formed with ethanol) retains activity .
  • Target Compound Stability : The 4-fluorophenyl group and sulfate counterion may reduce esterase-mediated hydrolysis, enhancing plasma stability .
  • 4-Fluorococaine : The 4-fluoro substitution on the benzoyloxy group delays metabolism, increasing its half-life compared to cocaine .

Key Research Findings

DAT Binding Dynamics :

  • The target compound’s (1R,2S,3S,5S) configuration is critical for DAT binding, as enantiomers (e.g., 1S,2R,3R,5R) show negligible activity .
  • RTI-55’s high DAT/SERT affinity makes it a valuable tool for studying transporter occupancy .

Cocaine Antagonism: JHW 007 and certain (N)-methanocarba-adenosine derivatives (e.g., compound 15) modulate the target compound’s DAT binding, suggesting allosteric interactions .

Structural Insights :

  • Chloro (O-371) and iodo (RTI-55) substituents at C3 reduce DAT selectivity compared to fluorine, highlighting fluorine’s optimal balance of electronegativity and steric effects .

Q & A

Q. What methodologies validate the compound’s purity when analytical results conflict?

  • Methodological Answer : Cross-validate using orthogonal methods:
  • HPLC-UV (detection at 254 nm) for general purity.
  • 1H-NMR (integration of proton signals) to detect non-UV-active impurities.
  • Elemental analysis to confirm stoichiometry, resolving discrepancies from hygroscopicity or solvent retention .

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